3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidinones like “3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione” are a class of organic compounds that contain a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The specific compound you mentioned also has a bromophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrimidine ring attached to a bromophenyl group. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrimidinones can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on compounds structurally related to "3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione" often focuses on their crystal structures and molecular interactions. For instance, studies have detailed the molecular structures and crystal formations of various pyrimidine derivatives, highlighting how different substituents affect hydrogen bonding and π-π stacking interactions. These insights are crucial for understanding the compound's solid-state properties and potential applications in materials science (Trilleras et al., 2009).
Electrocatalytic Applications
Electrocatalysis is another area of interest, where derivatives of pyrimidine diones are used in cyclization reactions to synthesize new compounds. For example, electrocatalytic cyclization has been employed to create spirobarbituric dihydrofurans, showcasing the versatility of pyrimidine derivatives in synthesizing complex molecules with potential applications in pharmaceuticals and organic materials (Elinson et al., 2021).
Green Synthesis Methods
The development of green synthesis methods for pyrimidine derivatives is also notable. Techniques such as organocatalyst-assisted domino reactions have been explored for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, highlighting an interest in environmentally friendly synthesis approaches that reduce the use of toxic solvents and improve efficiency (Ahadi et al., 2014).
Antimicrobial Activity
Some studies have investigated the antimicrobial potential of pyrimidine derivatives. The synthesis of novel compounds and their subsequent evaluation against various microorganisms can lead to the discovery of new antibacterial and antifungal agents, contributing to the ongoing search for more effective treatments against resistant strains (Vlasov et al., 2022).
Biopharmaceutical Properties
The structural diversity of pyrimidine-2,4(1H,3H)-diones significantly impacts their biopharmaceutical properties, such as solubility, permeability, and metabolic stability. This variation opens up possibilities for designing compounds with desirable pharmacokinetic profiles, which is essential for drug development and other biomedical applications (Jatczak et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis . This can lead to downstream effects such as halted cell growth and death of cancer cells .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Safety and Hazards
Future Directions
The future directions for research on “3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. This would involve further studies on its properties, reactivity, and biological activity .
Properties
IUPAC Name |
3-(4-bromophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNPFNUBHBIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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